molecular formula C19H19ClN2O4 B5544550 1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone

1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone

Cat. No.: B5544550
M. Wt: 374.8 g/mol
InChI Key: PSVOGKRPBUCGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1033348 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanisms of Reactions

Studies on compounds with structural similarities, such as the reactions of 3-methoxyphenyl and 3-chlorophenyl derivatives with secondary alicyclic amines, offer insights into the kinetics and mechanisms of chemical reactions. These studies are crucial for understanding the behavior of these compounds in various conditions, aiding in the development of new chemical entities with improved properties (Castro et al., 2001).

Antifungal and Anticancer Activities

Research into compounds like ketoconazole highlights the antifungal properties of molecules containing piperazine rings. Such studies are instrumental in the development of new antimycotic agents with broad-spectrum antifungal activity (Heeres et al., 1979). Additionally, derivatives of chlorophenyl cyclopropyl and piperazin-1-yl methanone have shown anticancer and antituberculosis activities, indicating the potential of similar compounds in therapeutic applications (Mallikarjuna et al., 2014).

Electrochemical Characterization

The electrochemical behavior of aryl piperazines, including derivatives with chlorophenyl and methoxyphenyl groups, is significant for forensic and analytical applications. These studies aid in the detection and quantification of substances in biological matrices, offering a foundation for developing novel diagnostic tools (Milanesi et al., 2021).

Serotonin Reuptake Inhibitors

Investigations into compounds like cetirizine, a piperazine antihistamine, demonstrate the relevance of piperazine derivatives in the modulation of histamine and serotonin receptors. This research contributes to the development of new drugs for treating allergies and depression, emphasizing the importance of structural features in drug design (Arlette, 1991).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[2-(3-methoxyphenoxy)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-6-3-7-17(11-16)26-13-19(24)21-8-9-22(18(23)12-21)15-5-2-4-14(20)10-15/h2-7,10-11H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVOGKRPBUCGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.